molecular formula C8H7FN2 B033144 5-(Aminomethyl)-2-fluorobenzonitrile CAS No. 368426-86-2

5-(Aminomethyl)-2-fluorobenzonitrile

Cat. No. B033144
M. Wt: 150.15 g/mol
InChI Key: VRSKZZIXPDVEFN-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-fluorobenzonitrile is a compound of interest in the field of organic chemistry due to its potential applications in synthesis and material science. This compound belongs to the class of fluorobenzonitriles, which are known for their versatility in chemical reactions and significance in pharmaceutical and materials research.

Synthesis Analysis

The synthesis of fluorobenzonitriles, such as 5-(Aminomethyl)-2-fluorobenzonitrile, often involves halogenation and cyanation reactions. A related compound, 3-{2-[2-(Bromomethyl)thiazol-4-yl]-ethynyl}-5-fluorobenzonitrile, was synthesized through a five-step process starting from 4-bromo-2-formylthiazole, showcasing the general approach to fluorobenzonitrile derivatives through halide intermediates and coupling reactions (Gopinathan, Jin, & Rehder, 2009).

Molecular Structure Analysis

The molecular structure of fluorobenzonitriles is characterized by the presence of a fluorine atom and a cyano group attached to a benzene ring, which significantly affects their electronic and geometrical parameters. For instance, studies on 5-fluoro-2-methylbenzonitrile using Density Functional Theory (DFT) reveal detailed insights into bond lengths, angles, and vibrational spectra, which are relevant for understanding the structure of 5-(Aminomethyl)-2-fluorobenzonitrile (Ajaypraveenkumar, Raman, & Sebastian, 2017).

Chemical Reactions and Properties

Fluorobenzonitriles participate in various chemical reactions, including coupling reactions and nucleophilic substitutions, due to the reactive nature of the cyano and fluoro groups. These reactions are essential for modifying the molecule and introducing new functional groups, such as in the synthesis of Schiff bases from related fluorophenyl compounds (Puthran et al., 2019).

Physical Properties Analysis

The physical properties of fluorobenzonitriles, including melting and boiling points, solubility, and crystal structure, are influenced by the fluorine and cyano groups. These groups affect intermolecular interactions and the overall stability of the compound. For example, the crystal structure analysis of related compounds provides insights into the packing and hydrogen bonding patterns that can be expected for 5-(Aminomethyl)-2-fluorobenzonitrile (Asiri et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and NLO (Non-Linear Optical) properties, of fluorobenzonitriles are significantly impacted by their structural elements. For example, the investigation of NLO properties in related fluorobenzonitriles reveals potential applications in materials science (Kumar & Raman, 2017).

Scientific Research Applications

Application 3: Production of Bio-sourced Polymers

  • Results or Outcomes: The process produces AMFC with a yield of 77%. This is the most efficient AMFC catalytic production method from HMF reported to date .

Application 4: Production of 2,5-bis(aminomethyl)furan

  • Results or Outcomes: The process yields 2,5-bis(aminomethyl)furan with a yield of 70.5% .

Application 5: Production of 2,5-Furandicarboxylic Acid

  • Methods of Application: The process involves the oxidation of 5-hydroxymethylfurfural (HMF) using a Pt/SiO2 catalyst followed by reductive amination by transaminase .
  • Results or Outcomes: The process yields 2,5-furandicarboxylic acid .

Application 6: Antibacterial and Antibiofilm Applications

  • Summary of Application: While the specific use of 5-(Aminomethyl)-2-fluorobenzonitrile is not detailed, it is known that amines are key compounds in the chemical industry with extensive applications in the manufacture of agrochemicals, drugs, detergents, food-additives, and polymers . Therefore, it’s plausible that 5-(Aminomethyl)-2-fluorobenzonitrile could be used in similar applications.
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The outcomes of such applications would depend on the specific context and use .

Safety And Hazards

This would involve studying the compound’s toxicity, its potential hazards to human health and the environment, and the precautions that need to be taken while handling it.


Future Directions

This would involve discussing potential future research directions. This could include potential applications of the compound, or further studies that could be done to better understand its properties or reactivity.


For a specific compound, these details would be gathered from scientific literature and databases. If you have a different compound or a more specific question about this compound, feel free to ask!


properties

IUPAC Name

5-(aminomethyl)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSKZZIXPDVEFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595147
Record name 5-(Aminomethyl)-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)-2-fluorobenzonitrile

CAS RN

368426-86-2
Record name 5-(Aminomethyl)-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Aminomethyl)-2-fluorobenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 5-(bromomethyl)-2-fluorobenzonitrile (300 mg, 1.402 mmol) in 7M NH3/methanol (5 mL, 35.0 mmol) was stirred at room temp for 18 h. After the removing the solvent the resulting residue was stirred with Et2O/sat. Na2CO3. The aqueous layer was then separated and the organic layer dried (Na2SO4), filtered and concentrated to give a 3:1 mixture of the title compound, amine 5-(aminomethyl)-2-fluorobenzonitrile contaminated and 5,5′-azanediylbis(methylene)bis(2-fluorobenzonitrile). The mixture was used without further purification. 1H NMR (500 MHz, CDCl3) δ: 7.48-7.66 (2 H, m), 7.07-7.21 (1 H, m), 3.89 (2 H, s).
[Compound]
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amine 5-(aminomethyl)-2-fluorobenzonitrile
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